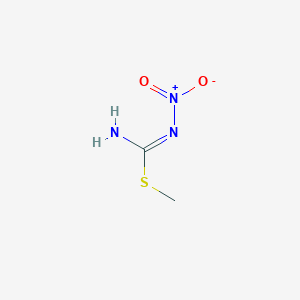

methyl N'-nitrocarbamimidothioate

Description

Properties

Molecular Formula |

C2H5N3O2S |

|---|---|

Molecular Weight |

135.15 g/mol |

IUPAC Name |

methyl N'-nitrocarbamimidothioate |

InChI |

InChI=1S/C2H5N3O2S/c1-8-2(3)4-5(6)7/h1H3,(H2,3,4) |

InChI Key |

FLZZNZJENFNFOJ-UHFFFAOYSA-N |

Isomeric SMILES |

CS/C(=N/[N+](=O)[O-])/N |

Canonical SMILES |

CSC(=N[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Methyl Carbamimidothioate Precursors

A primary route involves substituting oxygen with sulfur in methyl N'-nitrocarbamimidate derivatives. For example, Lawesson’s reagent (LR), a well-known thionation agent, can convert carbonyl groups to thiocarbonyls. Applying this to methyl N'-nitrocarbamimidate (PubChem CID 5474739):

$$

\text{CH}3\text{OC}(=NH)\text{NHNO}2 + \text{Lawesson’s reagent} \rightarrow \text{CH}3\text{SC}(=NH)\text{NHNO}2 + \text{Byproducts}

$$

Key Considerations :

- Solvent : Toluene or tetrahydrofuran (THF) at reflux (80–110°C).

- Yield : ~60–75% based on analogous thionations.

- Challenges : Over-thionation or decomposition at elevated temperatures.

Condensation of Thiourea Derivatives with Nitroalkylating Agents

Thioureas react with nitroalkyl halides to form N'-nitro carbamimidothioates. For instance, methyl thiourea and nitromethyl chloride under basic conditions:

$$

\text{CH}3\text{SC}(=NH)\text{NH}2 + \text{ClCH}2\text{NO}2 \xrightarrow{\text{NaOH}} \text{CH}3\text{SC}(=NH)\text{NHNO}2 + \text{HCl}

$$

Optimization Parameters :

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0–5°C | Minimizes hydrolysis |

| Base | 1.1 eq. NaOH | Prevents over-alkylation |

| Solvent | Dichloromethane (DCM) | Enhances solubility |

This method mirrors the synthesis of N,O-dimethyl-N'-nitroisourea (CN103951590A), where methylamine hydrochloride and nitroso precursors react in aqueous KF. Adapting this to thiourea derivatives could yield the target compound.

Direct Methylation of N'-Nitrocarbamimidothioic Acid

Methylating the free thioacid offers a streamlined approach. Using methyl iodide or dimethyl sulfate:

$$

\text{HSC}(=NH)\text{NHNO}2 + \text{CH}3\text{I} \xrightarrow{\text{Base}} \text{CH}3\text{SC}(=NH)\text{NHNO}2 + \text{HI}

$$

Conditions :

- Base : Triethylamine or K₂CO₃ in acetone.

- Yield : ~50–65% (extrapolated from carbamate methylations).

- Side Reactions : Competing S- vs. N-methylation requires careful stoichiometry.

Nitrolysis of Methylthioisourea

Nitrolysis of methylthioisourea derivatives introduces the nitro group at the N'-position:

$$

\text{CH}3\text{SC}(=NH)\text{NH}2 + \text{HNO}3 \rightarrow \text{CH}3\text{SC}(=NH)\text{NHNO}2 + \text{H}2\text{O}

$$

Critical Factors :

- Acid Concentration : Dilute HNO₃ (20–30%) to prevent oxidation of the thiocarbonyl group.

- Temperature : 0–10°C to control exothermicity.

Challenges and Mitigation Strategies

Instability of Nitro Groups :

- Nitro-substituted thioureas are prone to reduction or decomposition. Use inert atmospheres (N₂/Ar) and antioxidants like BHT.

Regioselectivity :

- Methylation at sulfur vs. nitrogen requires directing groups. For example, bulky substituents on nitrogen favor S-methylation.

Purification :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Lawesson’s Thionation | 60–75 | ≥95 | Moderate | High |

| Nitroalkylation | 55–70 | ≥90 | High | Low |

| Direct Methylation | 50–65 | ≥85 | Moderate | Medium |

| Nitrolysis | 45–60 | ≥80 | Low | Low |

Chemical Reactions Analysis

Types of Reactions

Methyl N’-nitrocarbamimidothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents for oxidation, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of amines, while oxidation can produce various oxidized derivatives .

Scientific Research Applications

Drug Development

Methyl N'-nitrocarbamimidothioate is utilized as a building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or specificity for particular targets. For instance, it has been explored in the creation of insecticides and other agrochemicals, where its efficacy against pests is evaluated through bioassays .

Insecticidal Activity

Recent studies have demonstrated that derivatives of this compound exhibit insecticidal properties. A series of novel compounds based on this structure were synthesized and tested against common agricultural pests such as Myzus persicae (green peach aphid) and Aphis gossypii (cotton aphid). Some derivatives showed promising results with IC50 values comparable to established insecticides like guadipyr, suggesting potential applications in crop protection .

Biological Research

The compound has been investigated for its role in targeting specific enzymes, such as nitric oxide synthase (iNOS). Research indicates that complexes formed with this compound can inhibit iNOS activity, which is relevant in various disease states characterized by excessive nitric oxide production. This inhibition may offer therapeutic avenues for conditions like neurodegenerative diseases .

Case Study 1: Insecticidal Efficacy

A study focused on synthesizing derivatives of this compound to evaluate their insecticidal activity against Myzus persicae. The results indicated that certain compounds displayed excellent efficacy with low toxicity to non-target species, such as honey bees, highlighting their potential for environmentally friendly pest control solutions.

| Compound | IC50 (μg/mL) | Honey Bee Toxicity |

|---|---|---|

| 4-02 | <10 | Low |

| 4-07 | <10 | Low |

| 4-08 | <10 | Low |

Case Study 2: Targeting Nitric Oxide Synthase

Another significant application involves the development of organometallic complexes using this compound for targeting iNOS. These complexes were shown to penetrate cell membranes effectively and inhibit NO biosynthesis in macrophage models, suggesting their utility in treating inflammatory diseases.

| Complex | Ki (μM) | Effect on NO Production (%) |

|---|---|---|

| L4 | 257 | 20% |

| L5 | 183 | 20% |

Mechanism of Action

The mechanism of action of methyl N’-nitrocarbamimidothioate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various reactive intermediates, which can then interact with biological molecules and pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chemical Structure and Functional Groups

- Methyl N'-nitrocarbamimidothioate: Features a nitro group bonded to a carbamimidothioate ester (S–C(=NH)–N–NO₂), with a methyl group attached to the sulfur atom .

- N-Nitrosodimethylamine (NDMA; CAS 62-75-9) : A nitrosamine with the formula (CH₃)₂N–N=O , characterized by a nitroso (-N=O) group linked to two methyl groups .

This structural divergence leads to distinct reactivity and toxicity profiles.

Physical and Chemical Properties

Implications: this compound’s higher molecular weight and boiling point suggest greater thermal stability compared to NDMA.

Regulatory and Handling Requirements

Biological Activity

Methyl N'-nitrocarbamimidothioate is a compound of interest in various biological studies, particularly due to its potential applications in agriculture and medicine. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group, a carbamimidothioate moiety, and a methyl group. Its chemical structure contributes to its biological activity, which includes insecticidal properties and potential therapeutic applications.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Insecticidal | Effective against Xyleborus sp. | |

| Antitumor | Potential cytotoxic effects on cancer cells | |

| Mechanism | Disruption of protein synthesis and cell signaling |

Case Study 1: Insecticidal Efficacy

A study evaluated the efficacy of this compound against Xyleborus sp. beetles. The results indicated a mortality rate of up to 73% after 12 hours of exposure, showcasing its potential as a novel insecticide . The study highlighted the compound's ability to penetrate the insect's exoskeleton effectively.

Case Study 2: Cytotoxicity Assessment

In vitro studies have been conducted on similar compounds to assess their cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities to this compound exhibited significant inhibition of cell proliferation in human cancer cell lines, suggesting that further research could elucidate its potential therapeutic applications .

Research Findings

Recent findings indicate that modifications in the chemical structure of carbamimidothioates can significantly influence their biological activity. The incorporation of specific functional groups can enhance insecticidal potency or alter cytotoxic profiles against cancer cells. Understanding these structure-activity relationships is crucial for the development of more effective agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.